molecular formula C11H20N2O2 B14115754 1,3-Dimethyl-1-(2,2,3,3-tetramethylcyclopropanecarbonyl)urea

1,3-Dimethyl-1-(2,2,3,3-tetramethylcyclopropanecarbonyl)urea

Cat. No.: B14115754
M. Wt: 212.29 g/mol
InChI Key: FPVFCJMLNPFPCY-UHFFFAOYSA-N
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Description

N-2-2-3-3-Pentamethyl-N-(methylcarbamoyl)cyclopropane-1-carboxamide is a synthetic organic compound with the molecular formula C11H20N2O2 and a molecular weight of 212.29 g/mol . This compound is characterized by its unique cyclopropane ring structure, which is substituted with multiple methyl groups and a carbamoyl group. It is primarily used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-2-2-3-3-Pentamethyl-N-(methylcarbamoyl)cyclopropane-1-carboxamide typically involves the cyclopropanation of a suitable precursor followed by the introduction of the carbamoyl group. One common method involves the reaction of a cyclopropane derivative with methyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of N-2-2-3-3-Pentamethyl-N-(methylcarbamoyl)cyclopropane-1-carboxamide may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-2-2-3-3-Pentamethyl-N-(methylcarbamoyl)cyclopropane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in various substituted cyclopropane derivatives .

Scientific Research Applications

N-2-2-3-3-Pentamethyl-N-(methylcarbamoyl)cyclopropane-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-2-2-3-3-Pentamethyl-N-(methylcarbamoyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-2-2-3-3-Pentamethyl-N-(methylcarbamoyl)cyclopropane-1-carboxamide is unique due to its specific substitution pattern and the presence of both methyl and carbamoyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

N,2,2,3,3-pentamethyl-N-(methylcarbamoyl)cyclopropane-1-carboxamide

InChI

InChI=1S/C11H20N2O2/c1-10(2)7(11(10,3)4)8(14)13(6)9(15)12-5/h7H,1-6H3,(H,12,15)

InChI Key

FPVFCJMLNPFPCY-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1(C)C)C(=O)N(C)C(=O)NC)C

Origin of Product

United States

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